1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
CAS No.: 959240-38-1
Cat. No.: VC2862885
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959240-38-1 |
|---|---|
| Molecular Formula | C8H10ClN3O |
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2 |
| Standard InChI Key | FQPKMXPPMDKWII-UHFFFAOYSA-N |
| SMILES | C1CN(CC1O)C2=NN=C(C=C2)Cl |
| Canonical SMILES | C1CN(CC1O)C2=NN=C(C=C2)Cl |
Introduction
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring connected to a chloropyridazine moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synonyms and Identifiers
-
CAS Numbers: 959237-45-7 for the (R)-enantiomer and 1169698-53-6 for another form .
-
InChI: InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1 .
Chemical and Biological Applications
1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a compound of interest in pharmaceutical research due to its potential biological activities. Pyrrolidine derivatives are known for their roles in various therapeutic areas, including central nervous system disorders and as ligands for receptors.
Synthesis and Preparation
The synthesis of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a chloropyridazine compound. Specific synthesis routes may vary depending on the desired enantiomer and the availability of starting materials.
Suppliers and Availability
This compound is available from various chemical suppliers, including Parchem and EvitaChem . Suppliers often provide detailed product specifications and safety data sheets (SDS) for handling and use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume